molecular formula C34H58Cl4N4O3 B12231916 1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepine ethoxyethane tetrahydrochloride

1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepine ethoxyethane tetrahydrochloride

Cat. No.: B12231916
M. Wt: 712.7 g/mol
InChI Key: CUTKPQDIIOATLE-UHFFFAOYSA-N
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Description

1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepine ethoxyethane tetrahydrochloride is a complex organic compound with a unique structure that combines elements of pyridine, oxazepine, and benzyl groups

Preparation Methods

The synthesis of 1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepine ethoxyethane tetrahydrochloride involves several steps, starting with the preparation of the core decahydropyrido[4,3-e][1,4]oxazepine structure. This can be achieved through cyclization reactions involving 2-aminophenols and alkynones in solvents like 1,4-dioxane at elevated temperatures . The benzyl group is then introduced through a benzylation reaction, and the final product is obtained by treating the intermediate with ethoxyethane and hydrochloric acid to form the tetrahydrochloride salt .

Industrial production methods typically involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepine ethoxyethane tetrahydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium hydride or lithium diisopropylamide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon and copper iodide. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .

Scientific Research Applications

1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepine ethoxyethane tetrahydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepine ethoxyethane tetrahydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or interact with neurotransmitter receptors in the brain, affecting neuronal signaling .

Comparison with Similar Compounds

1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepine ethoxyethane tetrahydrochloride can be compared with other similar compounds, such as dibenzo[b,f][1,4]oxazepine derivatives. While both classes of compounds share a similar core structure, this compound is unique due to the presence of the benzyl group and the ethoxyethane tetrahydrochloride moiety, which confer distinct chemical and biological properties .

Similar compounds include:

These compounds are studied for their pharmacological activities and potential therapeutic applications, highlighting the versatility and importance of the oxazepine scaffold in medicinal chemistry.

Properties

Molecular Formula

C34H58Cl4N4O3

Molecular Weight

712.7 g/mol

IUPAC Name

1-benzyl-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine;ethoxyethane;tetrahydrochloride

InChI

InChI=1S/2C15H22N2O.C4H10O.4ClH/c2*1-2-4-13(5-3-1)11-17-8-9-18-12-14-10-16-7-6-15(14)17;1-3-5-4-2;;;;/h2*1-5,14-16H,6-12H2;3-4H2,1-2H3;4*1H

InChI Key

CUTKPQDIIOATLE-UHFFFAOYSA-N

Canonical SMILES

CCOCC.C1CNCC2C1N(CCOC2)CC3=CC=CC=C3.C1CNCC2C1N(CCOC2)CC3=CC=CC=C3.Cl.Cl.Cl.Cl

Origin of Product

United States

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